molecular formula C7H8BClO3 B1369530 2-Chloro-5-methoxyphenylboronic acid CAS No. 89694-46-2

2-Chloro-5-methoxyphenylboronic acid

Cat. No.: B1369530
CAS No.: 89694-46-2
M. Wt: 186.4 g/mol
InChI Key: REFXAANPQCJZRY-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxyphenylboronic acid is an organoboron compound with the molecular formula C7H8BClO3. It is a boronic acid derivative, characterized by the presence of a boronic acid group (B(OH)2) attached to a phenyl ring substituted with a chlorine atom at the 2-position and a methoxy group at the 5-position. This compound is used in various chemical reactions, particularly in the field of organic synthesis .

Mechanism of Action

Target of Action

2-Chloro-5-methoxyphenylboronic acid is a type of organoboron compound Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with them .

Mode of Action

Boronic acids are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, boronic acids react with halides or pseudohalides in the presence of a palladium catalyst and a base to form new carbon-carbon bonds . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals .

Biochemical Pathways

The suzuki-miyaura cross-coupling reactions in which boronic acids participate can lead to the formation of various biologically active compounds . These compounds can then interact with different biochemical pathways, depending on their structure and properties .

Pharmacokinetics

The properties of boronic acids suggest that they may have good bioavailability due to their ability to form reversible covalent bonds with biological targets .

Result of Action

The products of the suzuki-miyaura cross-coupling reactions involving boronic acids can have various effects, depending on their structure and the biological targets they interact with .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura cross-coupling reactions in which it participates can be affected by the nature of the solvent, the temperature, and the pH . Furthermore, the stability of boronic acids can be influenced by factors such as temperature, light, and the presence of oxygen .

Biochemical Analysis

Biochemical Properties

2-Chloro-5-methoxyphenylboronic acid plays a significant role in biochemical reactions, especially in the context of organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. One of the primary interactions of this compound is with palladium catalysts in Suzuki-Miyaura coupling reactions. This interaction involves the transmetalation process, where the boronic acid transfers its organic group to the palladium catalyst, enabling the formation of new carbon-carbon bonds . Additionally, this compound can interact with other biomolecules, such as nucleophiles, to form stable complexes that are essential in synthetic organic chemistry .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are still under investigation. It is known that boronic acids, in general, can influence cell function by interacting with cellular proteins and enzymes. This compound may affect cell signaling pathways, gene expression, and cellular metabolism by forming complexes with cellular proteins. These interactions can lead to changes in cellular activities, such as enzyme inhibition or activation, which can subsequently impact cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows this compound to interact with biomolecules that contain diol groups, such as sugars and certain proteins. The binding interactions can lead to enzyme inhibition or activation, depending on the nature of the target biomolecule . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its effective use in biochemical research. This compound is generally stable under standard laboratory conditions, but its reactivity can change over time, especially when exposed to moisture or extreme pH conditions. Long-term studies have shown that this compound can degrade, leading to a decrease in its efficacy in biochemical reactions . Therefore, it is essential to store this compound in a dry, cool environment to maintain its stability.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have been studied to understand its potential toxicity and therapeutic applications. At low dosages, this compound has been shown to have minimal adverse effects, making it suitable for use in biochemical research. At higher dosages, this compound can exhibit toxic effects, such as organ damage and disruption of metabolic processes . It is crucial to determine the appropriate dosage to minimize toxicity while maximizing its beneficial effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by enzymes that catalyze the oxidation or reduction of boronic acids, leading to the formation of different metabolites . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites in the cell. Understanding these pathways is essential for optimizing the use of this compound in biochemical research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its effectiveness in biochemical applications. This compound can be transported across cell membranes through passive diffusion or facilitated transport by specific transporters . Once inside the cell, this compound can interact with binding proteins that influence its localization and accumulation in specific cellular compartments . These interactions are essential for the compound’s activity and function in biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . The localization of this compound can affect its activity and function, as it may interact with different biomolecules in various subcellular environments . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-methoxyphenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 2-chloro-5-methoxyphenyl halides using boron reagents. The Suzuki-Miyaura coupling reaction is a widely used method for this purpose. In this reaction, 2-chloro-5-methoxyphenyl halides react with boronic acid derivatives in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of palladium catalysts, bases, and appropriate solvents to facilitate the coupling reaction .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methoxyphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-methoxyphenylboronic acid is unique due to the presence of both chlorine and methoxy substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

(2-chloro-5-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BClO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFXAANPQCJZRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590372
Record name (2-Chloro-5-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89694-46-2
Record name (2-Chloro-5-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-chloro-5-methoxyphenyl)boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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